Fmoc-Tyr-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGNJOUWWMJDE-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Fmoc Tyr Otbu
Synthetic Routes for Fmoc-Tyr-OtBu
The synthesis of this compound is a multi-step process designed to introduce the necessary protecting groups onto the L-tyrosine backbone efficiently. This process is critical for producing a high-purity building block for solid-phase peptide synthesis (SPPS). nbinno.comcaymanchem.com
The preparation of Fmoc-Tyr(tBu)-OH involves a sequence of reactions starting from L-Tyrosine. A common pathway begins with the esterification of L-tyrosine, often using methanol (B129727) and thionyl chloride to produce the methyl ester hydrochloride (Tyr-OMe HCl). patsnap.com This is followed by the introduction of the Fmoc group and then the tert-butyl ether on the phenolic hydroxyl group.
One patented method describes a process that avoids the use of isobutene, which can form explosive mixtures, thus improving safety. patsnap.com This method involves:
Mixing an Fmoc-Tyr-OR solid (where R is a C1-C4 alkyl) with tert-butyl acetate (B1210297) and perchloric acid.
Adjusting the pH to 5-6 to precipitate the Fmoc-Tyr(tBu)-OR solid.
Hydrolyzing the ester to yield the final Fmoc-Tyr(tBu)-OH product. patsnap.com
This improved route is noted for being simple, controllable, and suitable for industrial production by shortening production steps and improving yield. patsnap.com
A critical step in the synthesis is the N-acylation to introduce the Fmoc protecting group. After the initial esterification of tyrosine, the resulting Tyr-OR intermediate is subjected to acylation. patsnap.com
One established method involves suspending O-tert-butyl-L-tyrosine in a dioxane solution and conducting an acylation reaction with fluorenyl methaneoxycarbonyl azide. chemicalbook.com Another common and efficient method uses N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu) as the acylating agent. patsnap.com In this procedure, the tyrosine ester hydrochloride (e.g., Tyr-OCH3 • HCl) is dissolved in a solvent mixture like acetone (B3395972) and water, and the pH is adjusted to 8-9 with sodium carbonate. Fmoc-OSu is then added, and the reaction proceeds at room temperature for several hours. patsnap.com Acidification of the reaction mixture then precipitates the crude Fmoc-protected amino acid ester. patsnap.com
The primary purpose of the Fmoc group is to protect the alpha-amino group during peptide chain elongation, while the tBu group protects the tyrosine side chain from unwanted acylation during coupling reactions. peptide.com
Purification is essential to ensure the high quality of this compound required for peptide synthesis. After the acylation and hydrolysis steps, the crude product is typically purified through several techniques.
Common laboratory and industrial purification methods include:
Extraction : After the acylation reaction, the crude product can be extracted with a solvent like ethyl acetate under basic conditions (pH 9-10). chemicalbook.com
Recrystallization : This is a standard method for purifying the solid product obtained after extraction or precipitation. chemicalbook.com
Solvent Washing/Slurrying : A specific protocol for purifying Fmoc-Tyr(tBu)-OH involves charging the crude material into a flask with toluene. The mixture is heated to 50°C, stirred for an hour, and then cooled to 30±5°C and stirred for an additional two hours. The purified solid is then collected by filtration, washed with toluene, and dried under vacuum. ajpamc.com
These purification steps are crucial for removing unreacted starting materials and by-products, thereby enhancing the purity of the final peptide products synthesized using this amino acid derivative. ajpamc.com
Advanced Derivatization of this compound for Peptide and Bioconjugate Chemistry
The protected this compound molecule serves as a versatile starting material for further chemical modifications. These derivatizations introduce unique functionalities, expanding its application in peptide and bioconjugate chemistry. One of the most significant derivatizations is halogenation, particularly iodination.
The iodination of Fmoc-Tyr(tBu)-OH can be performed using various reagents and conditions. One approach involves using bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy2BF4). However, these conditions can lead to the concomitant removal of the tert-butyl protecting group. worktribe.com A more successful method employs silver-mediated iodination. The reaction of Fmoc-Tyr(tBu)-OH with iodine (1.2 equiv.) and silver sulfate (B86663) (Ag2SO4, 1.2 equiv.) in methanol proceeds to give the desired iodinated methyl ester. researchgate.networktribe.com
Optimization of this silver-mediated reaction has shown that increasing the temperature can improve the yield of the desired product.
| Entry | Reagents and Equivalents | Solvent | Temperature (°C) | Time (h) | Isolated Yield of Methyl Ester (%) |
|---|---|---|---|---|---|
| 1 | I2 (1.2 equiv.), Ag2SO4 (1.2 equiv.) | MeOH | rt | 1.5 | 38 |
| 2 | I2 (1.2 equiv.), Ag2SO4 (1.2 equiv.) | MeOH | 50 | 2 | 63 |
| 3 | I2 (1.2 equiv.), Ag2SO4 (0.5 equiv.) | MeOH | 50 | 2 | 26 |
Following the optimized iodination, the resulting methyl ester is hydrolyzed to the free carboxylic acid, yielding the final Fmoc/OtBu protected iodotyrosine derivative, which is suitable for solid-phase peptide synthesis. researchgate.networktribe.com
Monoiodination of the tyrosine ring at the 3-position is a key modification, as 3-iodotyrosine is an important intermediate in the synthesis of thyroid hormones. wikipedia.org Achieving selective mono-iodination over di-iodination is a significant synthetic challenge.
For fully unprotected peptides, a mild and effective method for mono-iodination of tyrosine residues has been developed using Selectfluor as an oxidizing agent to convert a nucleophilic iodide source (like NaI) into an electrophilic iodonium (B1229267) species (I+). researchgate.netresearchgate.net This method is highly chemoselective. researchgate.net
In the context of protected amino acids, specific protocols have been developed for Fmoc-L-Tyr(OtBu)-OH. researchgate.net The silver-mediated protocol described previously effectively yields the mono-iodinated product, with 2D NMR techniques confirming that iodination occurs specifically at the 3-position of the aromatic ring. worktribe.com This selectivity is crucial, as other methods often result in a mixture of unreacted starting material, mono-iodinated, and di-iodinated products, which complicates purification. researchgate.net The development of protocols that favor mono-iodination is therefore highly valuable for incorporating this modified amino acid into peptides for structural and functional studies. researchgate.net
Iodination Protocols for this compound
Diiodination of Tyrosine Derivatives
The introduction of iodine atoms onto the phenol (B47542) ring of tyrosine derivatives is a key step for further chemical modifications. 3,5-Diiodo-L-tyrosine serves as an important intermediate in the synthesis of thyroid hormones and other biologically active compounds. nih.govsigmaaldrich.com The direct iodination of L-tyrosine can be achieved using iodine in the presence of an aqueous solution of ethylamine (B1201723) and sodium iodide. chemicalbook.com Another method involves the use of iodine and hydrogen peroxide in a mixture of acetic and hydrochloric acids. chemicalbook.com
Optimization of Iodination Reaction Conditions
Achieving selective mono-iodination over di-iodination is a significant challenge due to the activating effect of the first iodine atom on the aromatic ring. daneshyari.com Optimization of reaction conditions is therefore critical. Studies have shown that the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) can enhance both the efficiency and regioselectivity of iodination. daneshyari.com The reaction is also highly dependent on the solvent system used. daneshyari.com
For the silver-mediated iodination of Fmoc-Tyr(tBu)-OH, reaction optimization revealed that increasing the temperature to 50 °C improved the yield of the desired mono-iodinated product. researchgate.net The following table summarizes the effect of temperature on the yield of Fmoc-3-iodo-Tyr(tBu)-OH.
| Entry | Temperature (°C) | Yield of Fmoc-3-iodo-Tyr(tBu)-OH (%) |
|---|---|---|
| 1 | Room Temperature | Not specified, but lower than at 50 °C |
| 2 | 50 | 63 |
Further investigation into the amount of silver sulfate used showed that a stoichiometric amount was optimal, as reducing it led to a decrease in product yield. researchgate.net
Suzuki-Miyaura Cross-Coupling for Bi-aryl Tyrosine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds. scielo.brnih.govrsc.org This reaction has been successfully applied to tyrosine derivatives to create novel bi-aryl amino acids. thieme-connect.comresearchgate.net These modified amino acids are of interest for their potential fluorescent properties and as building blocks for bioactive peptides. thieme-connect.comnih.gov
Fmoc/OtBu protected iodotyrosine has been shown to be a suitable substrate for Suzuki-Miyaura cross-coupling. For instance, Fmoc-3-iodo-Tyr(tBu)-OH can be reacted with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to yield the corresponding bi-aryl tyrosine derivative. researchgate.net This demonstrates the utility of iodinated tyrosine derivatives as precursors for creating more complex amino acid structures. The reaction is compatible with the protecting groups, allowing for the direct use of the product in peptide synthesis. researchgate.net
The synthesis of bi-aryl α-amino acids from tyrosine can also be achieved through a one-pot process involving the activation of the tyrosine hydroxyl group as a nonaflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. thieme-connect.com This method provides a rapid way to generate a library of fluorescent amino acid probes. thieme-connect.com
Fluorinated this compound Analogues
The incorporation of fluorine into amino acids and peptides can significantly alter their biological properties, including metabolic stability and binding affinity. acs.org Several methods for the synthesis of fluorinated tyrosine derivatives have been developed.
One approach involves the enzymatic synthesis of fluorinated tyrosine from substituted phenols using tyrosine phenol lyase. nih.gov For the preparation of radiofluorinated analogues for positron emission tomography (PET), methods such as copper-mediated nucleophilic aromatic radiofluorination of organotin precursors with [¹⁸F]F⁻ have been developed. nih.govnih.govmdpi.comescholarship.orgmdpi.com Another route is the regioselective fluorodestannylation of protected 2-trialkylstannyl tyrosine derivatives. researchgate.net
Electrophilic fluorination can also be employed. For example, silver-catalyzed electrophilic aromatic fluorination of organotin compounds using F-TEDA-PF₆ has been used to obtain fluorinated tyrosine derivatives. nih.govmdpi.com The following table outlines some of the methods used for the synthesis of fluorinated tyrosine derivatives.
| Method | Precursor | Fluorinating Agent | Key Features |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Organotin derivatives | [¹⁸F]F⁻ | Used for PET tracer synthesis. nih.govnih.govmdpi.comescholarship.orgmdpi.com |
| Fluorodestannylation | 2-trialkylstannyl tyrosine | [¹⁸F]F₂ | Regiospecific introduction of fluorine. researchgate.net |
| Electrophilic Fluorination | Organotin compounds | F-TEDA-PF₆ | Silver-catalyzed. nih.govmdpi.com |
| Enzymatic Synthesis | Fluorinated phenols | Tyrosine phenol lyase | Biocatalytic approach. nih.gov |
Allyl Ester Formation for Tyrosine Derivatives
Protecting the carboxylic acid of amino acids is a fundamental step in peptide synthesis. Allyl esters offer an orthogonal protecting group strategy, as they are stable to the conditions used for the removal of both Fmoc (piperidine) and Boc (TFA) groups. google.compeptide.com The allyl group can be selectively removed under mild conditions using a palladium catalyst. peptide.comnih.gov
For tyrosine, the side-chain hydroxyl group can also be protected with an allyl ether. google.com This protection is stable during peptide synthesis and can be removed without the formation of reactive carbonium ions, which can cause side reactions with sensitive residues like tyrosine itself. google.com The use of allyl protecting groups for both the carboxylic acid and the side chain of tyrosine provides a versatile strategy for complex peptide synthesis. google.comnih.govchemimpex.com
Considerations for Stereochemical Integrity in this compound Synthesis
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. The activation of the carboxylic acid of an Fmoc-protected amino acid is a critical step where racemization can occur. peptide.comnih.gov
Several factors can influence the extent of racemization, including the coupling reagent, the base used, and the specific amino acid residue. nih.govluxembourg-bio.com Histidine and cysteine are particularly prone to racemization. peptide.comnih.gov For Fmoc-amino acids in general, the choice of coupling reagent has been shown to affect the degree of racemization. nih.gov The use of additives like HOBt, 6-Cl-HOBt, or HOAt can help to suppress this side reaction. peptide.com
Studies investigating racemization in solid-phase peptide synthesis have shown that it primarily occurs at the carboxy-activated amino acid during the coupling step. nih.gov The level of racemization can be low, in the range of 0.4% or less per synthesis cycle, but can accumulate over the course of synthesizing a long peptide. nih.gov Therefore, careful selection of coupling reagents and reaction conditions is essential to minimize the formation of unwanted stereoisomers when using this compound and its derivatives in peptide synthesis. luxembourg-bio.com
Mechanistic Aspects of Fmoc Tyr Otbu in Peptide Coupling
Role of Fmoc and tBu Protecting Groups in Peptide Synthesis
In the synthesis of peptides, protecting groups are essential to prevent unwanted side reactions and to ensure that the amino acids are linked in the correct sequence. biosynth.com The Fmoc group protects the α-amino group of the amino acid, while the tBu group protects the hydroxyl group in the side chain of tyrosine. iris-biotech.deembrapa.br This orthogonal protection scheme is highly favored in modern SPPS. iris-biotech.dewikipedia.org The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgspringernature.comthermofisher.com Conversely, the tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.dethermofisher.comwpmucdn.com This differential stability allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is typically removed at the final stage of synthesis along with cleavage of the peptide from the solid support. biosynth.comwikipedia.org
Mechanism of Fmoc Group Removal
The removal of the Fmoc group is a critical step that is repeated throughout the peptide synthesis process. embrapa.br Its lability under basic conditions is a key feature of the Fmoc/tBu strategy. embrapa.brwikipedia.org
The cleavage of the Fmoc group proceeds via a β-elimination (E1cB) mechanism. springernature.comscielo.org.mxacs.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. springernature.compeptide.comnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. springernature.comresearchgate.nettotal-synthesis.com The formation of this stabilized intermediate is followed by the elimination of the highly reactive dibenzofulvene (DBF) molecule and the release of carbon dioxide, which ultimately liberates the free amine of the amino acid. scielo.org.mxacs.orgpeptide.com
The generated DBF is a reactive electrophile that can undergo undesirable side reactions, such as irreversible addition to the newly deprotected amine, which would terminate the peptide chain elongation. acs.orgpeptide.com To prevent this, a scavenger is required to trap the DBF. peptide.com
A variety of bases can be used for Fmoc deprotection, with piperidine being the most common choice. wikipedia.orgiris-biotech.de Typically, a 20% solution of piperidine in DMF is used. wikipedia.org Piperidine is effective not only as a base to initiate the cleavage but also as a scavenger for the resulting dibenzofulvene (DBF). wikipedia.orgpeptide.com It reacts with DBF to form a stable and soluble adduct, thereby preventing unwanted side reactions and driving the deprotection reaction to completion. scielo.org.mxnih.gov
Other reagents have also been explored for Fmoc removal. 4-Methylpiperidine has been shown to be as efficient as piperidine in removing the Fmoc group and is not a controlled substance, unlike piperidine. embrapa.brscielo.org.mxiris-biotech.de The reaction rates for deprotection with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.compeptide.com This can be advantageous when deprotection is slow or incomplete. peptide.com However, since DBU is non-nucleophilic, it does not scavenge the DBF byproduct. peptide.compeptide.com Therefore, it is often used in combination with a small amount of piperidine to act as the scavenger. peptide.compeptide.com It is important to note that DBU should be avoided when aspartic acid is present in the peptide sequence, as it can catalyze the formation of aspartimide. peptide.compeptide.com
| Reagent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Piperidine | 20% in DMF wikipedia.org | Acts as both a base and a scavenger for DBF wikipedia.orgpeptide.com | Well-established, reliable, efficient scavenger scielo.org.mx | Controlled substance, can be slow for some sequences scielo.org.mxiris-biotech.de |
| 4-Methylpiperidine | 20% v/v in DMF scielo.org.mx | Similar to piperidine, acts as base and scavenger embrapa.br | As efficient as piperidine, not a controlled substance scielo.org.mxiris-biotech.de | Less commonly used than piperidine |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% in DMF, often with piperidine peptide.comchempep.com | Strong, non-nucleophilic base for rapid cleavage peptide.compeptide.com | Much faster deprotection than piperidine peptide.com | Does not scavenge DBF, can cause side reactions (e.g., aspartimide formation) peptide.compeptide.com |
Mechanism of tBu Group Removal
The tert-Butyl (tBu) group is a widely used protecting group for the side chains of several amino acids, including the hydroxyl group of tyrosine. iris-biotech.de Its stability to the basic conditions of Fmoc deprotection and its lability in acid make it an integral part of the orthogonal Fmoc/tBu strategy. iris-biotech.despringernature.comacs.org
The removal of the tBu group is achieved through an acid-labile cleavage mechanism, specifically an SN1-type reaction. acs.org The process is initiated by the protonation of the ether oxygen of the tBu group by a strong acid, typically trifluoroacetic acid (TFA). commonorganicchemistry.commasterorganicchemistry.com This protonation makes the ether a good leaving group. The subsequent step involves the loss of a relatively stable tert-butyl carbocation, resulting in the deprotected hydroxyl group on the tyrosine side chain. peptide.comcommonorganicchemistry.commasterorganicchemistry.com
The generated tert-butyl carbocation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. peptide.com To prevent this, scavengers are added to the cleavage cocktail to trap these reactive cations. wpmucdn.comsigmaaldrich.com
The standard reagent for the removal of tBu protecting groups is trifluoroacetic acid (TFA) . iris-biotech.depeptide.compeptide.com Typically, a high concentration of TFA (e.g., 95%) is used in a "cleavage cocktail" that also contains scavengers. iris-biotech.desigmaaldrich.com The TFA serves to protonate the tBu ether, facilitating its cleavage. commonorganicchemistry.commasterorganicchemistry.com The choice and composition of the cleavage cocktail are critical to ensure complete deprotection and to minimize side reactions caused by the liberated carbocations. wpmucdn.comsigmaaldrich.com The reaction with TFA leads to the formation of tert-butyl trifluoroacetate, which can also act as an alkylating agent. nih.gov Therefore, effective scavengers are crucial to quench these reactive species. nih.gov
| Reagent | Typical Concentration | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 95% in a cleavage cocktail iris-biotech.desigmaaldrich.com | Protonates the ether oxygen, leading to cleavage via an SN1 mechanism acs.orgcommonorganicchemistry.commasterorganicchemistry.com | Requires the use of scavengers to trap the resulting tert-butyl carbocation and prevent side reactions peptide.comsigmaaldrich.com |
Coupling Reactions Involving Fmoc-Tyr-OtBu in SPPS
Solid-phase peptide synthesis is a cyclic process involving the repeated steps of deprotection of the N-terminal protecting group of the resin-bound peptide and coupling of the next Fmoc-amino acid. altabioscience.comnih.gov The incorporation of this compound into a growing peptide chain follows this fundamental process.
For a peptide bond to form, the carboxyl group of the incoming this compound must be activated. acs.orgguidechem.com This activation transforms the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free amino group of the peptide chain anchored to the solid support. altabioscience.com This is typically achieved by converting the carboxylic acid into a reactive ester or by using in situ coupling reagents. guidechem.com The process involves the reaction of the this compound with a coupling reagent, often in the presence of an additive, to form a highly reactive intermediate. This activated species is then ready to react with the N-terminal amine of the growing peptide chain. acs.org
Once the carboxyl group of this compound is activated, it readily reacts with the deprotected N-terminal amino group of the peptide chain attached to the solid support. altabioscience.com This nucleophilic substitution reaction results in the formation of a new peptide bond, thereby elongating the peptide chain by one tyrosine residue. guidechem.com The solid support facilitates the process by allowing for easy removal of excess reagents and byproducts through simple washing steps, a key advantage of SPPS. altabioscience.com
The choice of coupling reagent significantly impacts the efficiency and success of the coupling reaction, including minimizing side reactions like racemization. researchgate.netrsc.org
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective uronium/aminium-based coupling reagents. rsc.orgnih.gov They rapidly and efficiently activate the carboxyl group of this compound. nih.govknepublishing.com However, studies have shown that under certain conditions, these reagents can lead to side reactions, such as the modification of the tyrosine side chain. rsc.org
DIC (N,N'-Diisopropylcarbodiimide) is a commonly used carbodiimide (B86325) for activating carboxylic acids. rsc.org It is often used in conjunction with an additive like OxymaPure to form a more stable and reactive intermediate, which helps to suppress racemization. researchgate.netnih.gov The combination of DIC and OxymaPure has been shown to be a superior method for amino acid activation. researchgate.net
OxymaPure (Ethyl cyano(hydroxyimino)acetate) is an oxime-based additive that serves as a highly effective and safer alternative to traditional additives like HOBt (1-Hydroxybenzotriazole). researchgate.netacs.org It enhances the coupling efficiency and reduces the risk of racemization. researchgate.net The use of OxymaPure with DIC has been demonstrated to be effective for the incorporation of this compound. researchgate.netimperial.ac.ukcsic.es
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent/Additive | Type | Key Features |
|---|---|---|
| HATU | Uronium/Aminium Salt | High reactivity, fast coupling times. rsc.orgnih.govresearchgate.net |
| HBTU | Uronium/Aminium Salt | Efficient activation, widely used. rsc.orgnih.govknepublishing.comacs.org |
| DIC | Carbodiimide | Cost-effective, used with additives. rsc.orgresearchgate.netnih.gov |
| OxymaPure | Oxime Additive | Suppresses racemization, enhances coupling efficiency, safer alternative to HOBt. researchgate.netacs.orgimperial.ac.uk |
Strategic Use of Orthogonal Protecting Groups
The success of Fmoc-based SPPS relies heavily on the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others. altabioscience.comub.edu In this compound, the N-terminal Fmoc group and the side-chain tert-butyl (tBu) group exemplify this strategy. peptide.comug.edu.pl
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of the tyrosine. It is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). altabioscience.comnih.gov This deprotection step is performed at each cycle of the synthesis to expose the N-terminal amine for the next coupling reaction.
The tBu (tert-butyl) group protects the phenolic hydroxyl group of the tyrosine side chain. peptide.com This prevents unwanted side reactions at the hydroxyl group during peptide synthesis. The tBu group is acid-labile and is stable to the basic conditions used for Fmoc removal. altabioscience.comug.edu.pl It is typically removed during the final cleavage step, where the completed peptide is cleaved from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). peptide.comthermofisher.com
This orthogonal protection scheme ensures that the side chain of tyrosine remains protected throughout the chain assembly and is only deprotected at the end of the synthesis, preserving the integrity of the final peptide. acs.orgpeptide.com The use of this compound in conjunction with other amino acids bearing acid-labile side-chain protecting groups (e.g., Boc for lysine, OtBu for aspartic and glutamic acids) is a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS. altabioscience.comnih.gov
Table 2: Orthogonal Protecting Groups in this compound
| Protecting Group | Protected Functional Group | Cleavage Condition | Role in SPPS |
|---|---|---|---|
| Fmoc | α-Amino group | Base (e.g., 20% piperidine in DMF) altabioscience.com | Temporary protection, removed at each cycle. |
| tBu | Side-chain hydroxyl group | Strong acid (e.g., TFA) peptide.comug.edu.pl | "Permanent" protection, removed during final cleavage. |
Advanced Applications and Research Frontiers of Fmoc Tyr Otbu
Fmoc-Tyr-OtBu in the Synthesis of Biologically Active Peptides
The Fmoc/tBu strategy is the most commonly used method in automated solid-phase peptide synthesis, a technology that has revolutionized the production of chemically engineered peptides for therapeutic applications. beilstein-journals.org The versatility of this approach allows for the incorporation of modified amino acids and the construction of peptides with enhanced stability and pharmacokinetic properties. beilstein-journals.org
This compound is a critical building block in the synthesis of a wide array of peptide-based therapeutics. nbinno.com The tert-butyl protection of the tyrosine side chain is crucial for preventing side reactions during the coupling of subsequent amino acids in the peptide sequence. peptide.com This protection is readily removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), which simultaneously deprotects other acid-labile side-chain protecting groups. beilstein-journals.org The success of peptide drugs, such as glucagon-like peptide-1 (GLP-1) receptor agonists, has spurred significant interest and demand for synthetic peptides, with Fmoc SPPS being the predominant manufacturing method. nih.gov
A notable example of an FDA-approved drug synthesized using this methodology is rhPSMA-7, a radiopharmaceutical for prostate cancer imaging. Its synthesis involves solid-phase peptide synthesis where protected amino acids, including a tyrosine derivative that would necessitate a strategy like that provided by this compound, are sequentially coupled. nih.gov The precise assembly of such complex molecules underscores the importance of high-quality, well-defined protected amino acid derivatives.
Table 1: Key Protecting Groups in Fmoc/tBu Solid-Phase Peptide Synthesis
| Amino Acid Residue | Side Chain Protecting Group | Cleavage Condition |
|---|---|---|
| Tyrosine (Tyr) | tert-Butyl (tBu) | Acid (e.g., TFA) |
| Aspartic Acid (Asp) | tert-Butyl (OtBu) | Acid (e.g., TFA) |
| Glutamic Acid (Glu) | tert-Butyl (OtBu) | Acid (e.g., TFA) |
| Serine (Ser) | tert-Butyl (tBu) | Acid (e.g., TFA) |
| Threonine (Thr) | tert-Butyl (tBu) | Acid (e.g., TFA) |
| Lysine (Lys) | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) |
| Arginine (Arg) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid (e.g., TFA) |
The development of synthetic vaccines is a rapidly advancing field, with peptide-based vaccines offering advantages in terms of safety, specificity, and ease of production. mdpi.comttk.hu These vaccines often consist of synthetic peptides that mimic epitopes of viral or bacterial proteins, or tumor-associated antigens. ttk.hunih.gov Solid-phase peptide synthesis using the Fmoc/tBu strategy is instrumental in producing these high-purity peptide antigens. researchgate.net The inclusion of tyrosine residues in these synthetic epitopes can be important for their immunological activity and for subsequent conjugation to carrier proteins to enhance immunogenicity. peptide.comnih.gov
In the realm of biomaterials, Fmoc-derivatized amino acids and short peptides have shown a remarkable ability to self-assemble into hydrogels. nih.govnih.gov These peptide-based hydrogels are biocompatible and have potential applications in tissue engineering and drug delivery. nih.govnih.gov Research has demonstrated the ability to form hydrogels from Fmoc-Tyr, which can be co-assembled with other functionalized amino acids like Fmoc-DOPA to create materials with tailored mechanical and functional properties, such as antioxidant activity. researchgate.net The synthesis of the peptide components for these advanced biomaterials relies on the principles of Fmoc chemistry. nih.govmdpi.com
Post-translational modifications (PTMs) are critical for the biological function of many proteins. The chemical synthesis of peptides containing PTMs is a powerful tool for studying their roles in cellular processes. nih.gov Fmoc SPPS is the preferred method for synthesizing such modified peptides, as many PTMs are sensitive to the harsh cleavage conditions of other synthesis strategies. nih.gov
Phosphorylation: Tyrosine phosphorylation is a key signaling mechanism in cells. The synthesis of phosphotyrosine-containing peptides is essential for studying protein tyrosine kinases and phosphatases. A significant challenge in this area has been the development of suitable protected phosphotyrosine building blocks. One effective strategy involves the phosphorylation of Fmoc-Tyr-OH to produce Fmoc-Tyr(PO₃tBu₂)-OH. nih.gov This derivative, with its tert-butyl protected phosphate (B84403) group, is compatible with Fmoc SPPS and allows for the efficient synthesis of phosphotyrosine peptides. nih.gov The tert-butyl groups on the phosphate are removed under acidic conditions, similar to the cleavage of the OtBu group from the tyrosine side chain in this compound.
Glycosylation and Sulfation: Glycosylation and tyrosine sulfation are other common PTMs involved in protein-protein interactions and signaling. nih.gov The synthesis of glycopeptides and sulfopeptides also benefits from the mild conditions of the Fmoc/tBu strategy, which allows for the incorporation of pre-formed glycosylated or sulfated amino acid building blocks. nih.gov
The synthesis of long or aggregation-prone peptide sequences presents significant challenges in SPPS. chempep.com Fmoc-Tyr(tBu)-OH is a standard component in the synthesis of such complex peptides. bio-protocol.org To overcome aggregation, specialized dipeptide building blocks, such as Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH, have been developed. This dipeptide introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation during synthesis. chempep.com
Macrocyclization is a key strategy in drug development to improve the stability, potency, and membrane permeability of peptides. uni-kiel.denih.gov Many cyclic peptide therapeutics have been developed using this approach. uni-kiel.de The synthesis of the linear peptide precursors for macrocyclization is typically performed using Fmoc SPPS. nih.gov The orthogonal protection scheme afforded by reagents like this compound is advantageous, as it allows for side-chain anchoring to the resin or selective deprotection of side chains for on-resin cyclization. peptide.com For example, the synthesis of cyclic RGD (arginine-glycine-aspartic acid) peptides, which are important in cell adhesion research, often involves tyrosine residues and relies on Fmoc chemistry for the assembly of the linear precursor. uni-kiel.de
This compound in Bioconjugation Techniques
Bioconjugation, the chemical linking of two biomolecules, is a vital technique for creating novel therapeutics, diagnostics, and research tools. Tyrosine residues are attractive targets for site-specific modification due to their unique chemical properties and relatively low abundance on protein surfaces. researchgate.net
The synthesis of peptides intended for bioconjugation is predominantly carried out using SPPS with the Fmoc/tBu strategy. bio-protocol.org this compound allows for the incorporation of tyrosine into a peptide sequence while its reactive hydroxyl group is protected. researchgate.net After synthesis and purification, the deprotected tyrosine residue on the peptide can be targeted for conjugation to another biomolecule, such as a carrier protein for vaccine development or a fluorescent dye for imaging applications. nih.gov For instance, synthetic peptides are often conjugated to keyhole limpet hemocyanin (KLH) to generate an immune response for antibody production. nih.gov The synthesis of these peptides requires robust protection of all reactive side chains, including that of tyrosine, to ensure the final product is suitable for specific and efficient conjugation. beilstein-journals.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine | This compound |
| N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine | Fmoc-Tyr-OH |
| Trifluoroacetic acid | TFA |
| Glucagon-like peptide-1 | GLP-1 |
| N-α-(9-Fluorenylmethoxycarbonyl)-O-[di(tert-butyl)phospho]-L-tyrosine | Fmoc-Tyr(PO₃tBu₂)OH |
| 3,4-dihydroxyphenylalanine | DOPA |
| N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine-L-serine[psi(Me,Me)proline] | Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH |
Targeted Drug Delivery Systems
The precision required in modern therapeutics has led to the development of sophisticated targeted drug delivery systems, designed to maximize the efficacy of a drug at a specific site while minimizing off-target effects. In this context, peptides have emerged as highly specific carriers due to their ability to bind to particular cell surface receptors, especially those overexpressed in cancer cells. nbinno.comnih.gov The synthesis of these targeting peptides relies on foundational building blocks like N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (this compound).
This compound is a crucial component in Solid-Phase Peptide Synthesis (SPPS), the standard method for constructing custom peptide sequences. nbinno.com Its structure, featuring the temporary Fmoc protecting group on the amine and the acid-labile tert-butyl (OtBu) group on the tyrosine hydroxyl side chain, allows for the controlled, sequential addition of amino acids to build a specific peptide chain. This precise control is vital for creating peptide-based therapeutics with enhanced stability and bioavailability. nbinno.com
Research in this area focuses on leveraging this compound to synthesize peptides that are subsequently linked to cytotoxic agents or diagnostic markers in a process known as bioconjugation. nbinno.com These peptide-drug conjugates (PDCs) are designed to circulate in the body until the peptide portion recognizes and binds to its target receptor on a diseased cell, at which point the conjugate is internalized, releasing the therapeutic payload directly inside the cell. nih.gov This strategy is actively being explored to overcome the challenges of conventional chemotherapy, such as high toxicity and limited accumulation of drugs in brain tumors, by using peptides that can traverse the blood-brain barrier and target overexpressed receptors on glioblastoma cells. researchgate.net
This compound in Neuroscience Research
The study of the nervous system, with its complex network of signaling molecules, requires precisely defined chemical tools to probe biological functions. This compound serves as an essential starting material for the synthesis of peptides that are critical for neuroscience research, particularly in studies involving neuropeptides and their interaction with neurotransmitter systems.
Neuropeptides are a diverse class of signaling molecules that modulate a wide range of brain functions and physiological processes. nih.gov To understand their roles, researchers often require synthetic versions of these peptides, as well as their fragments and analogues with specific modifications. This compound is a key reagent in the synthesis of such peptides, enabling the incorporation of the critical tyrosine residue into the peptide backbone.
A prominent example is the synthesis of Neuropeptide Y (NPY), a 36-amino acid peptide involved in regulating processes such as blood pressure, appetite, and mood. nih.gov Research into its hypertensive (blood pressure-raising) effects involves the administration of synthetically produced NPY and its analogues to study structure-activity relationships. In one study, various NPY fragments and analogues, including those with substitutions at the tyrosine positions, were synthesized using established peptide chemistry strategies that employ building blocks like this compound. The study demonstrated that the C-terminal region of NPY, which contains tyrosine, is critical for its biological action, as modifications in this area resulted in inactive analogues. nih.gov Such findings, made possible by the precise synthesis of peptide variants, are fundamental to understanding neuropeptide receptor interactions and their physiological consequences.
This compound in Proteomics Studies
Proteomics, the large-scale study of proteins, often requires methods to accurately quantify and track proteins within complex biological samples. Chemical labeling of proteins and peptides is an indispensable technique for this purpose. bohrium.com this compound plays a foundational role in these methods by enabling the synthesis of specialized peptides used as standards and probes.
Protein labeling involves attaching a detectable tag, such as a stable isotope or a chromophore, to a protein or peptide. bohrium.comcreative-proteomics.com One established method involves incorporating iodine, particularly the radioactive isotope ¹²⁵I, into a protein. The tyrosine residue is the primary site for iodination. This compound is the standard derivative used in peptide synthesis to introduce a tyrosine residue into a specific position within a peptide chain. peptide.com This synthetically created peptide can then be iodinated and used as a tracer or labeling agent, for example, in radioimmunoassays.
Furthermore, the synthesis of an Fmoc/OtBu orthogonally protected iodotyrosine derivative directly from Fmoc-Tyr(tBu)-OH has been reported. researchgate.net This provides a direct route to building peptides that already contain a stable iodine label, which can be used for structural and functional studies. researchgate.net In quantitative proteomics, isotopically labeled peptides are widely used as internal standards for mass spectrometry analysis. nih.gov While various labeling strategies exist, the synthesis of these standard peptides relies on building blocks like this compound to construct the precise amino acid sequence corresponding to a fragment of the protein being quantified. nih.gov The ability to synthesize these custom-labeled peptides is crucial for achieving accurate and reproducible quantification in complex proteomic experiments.
This compound in Self-Assembly Studies and Material Science
The field of material science has seen growing interest in the self-assembly of small organic molecules into well-defined nanostructures. Amino acids and short peptides, particularly those containing aromatic groups, are excellent candidates for creating such materials due to their ability to form ordered structures through non-covalent interactions like hydrogen bonding and π-stacking.
This compound has been a subject of study for its self-assembling properties. Research has shown that under specific conditions, it can form distinct and well-defined morphologies. The process is influenced by factors such as concentration and temperature. For example, at room temperature, this compound has been observed to form sphere-like self-assembled structures.
Detailed investigations into these phenomena have been carried out by altering experimental conditions and observing the resulting morphologies using techniques like optical microscopy. These studies provide a pathway for designing and fabricating novel materials with potential applications derived from their unique structures.
| Parameter | Condition | Observed Morphology | Source |
| Concentration | 1 mM - 10 mM | Sphere-like structures | peptide.com |
| Temperature | Room Temperature | Sphere-like structures | peptide.com |
| Temperature | 70 °C | Fiber-like structures | peptide.com |
This table summarizes findings on the self-assembly of this compound under varying conditions.
Morphological Transitions in Self-Assembled Structures
The ability of this compound to self-assemble into distinct supramolecular structures is a key area of research, with significant attention paid to the environmental factors that can induce transitions between different morphologies. These transitions are fundamental to the development of "smart" materials that can respond to external stimuli.
Research has demonstrated that temperature is a critical factor influencing the morphology of self-assembled this compound structures. researchgate.net Studies have shown that at room temperature, this modified amino acid tends to form spherical or sphere-like assemblies. researchgate.netchemrxiv.org However, upon heating to approximately 70°C, a distinct morphological transition occurs, leading to the formation of fiber-like structures. researchgate.net This temperature-induced transformation highlights the dynamic nature of the non-covalent interactions, such as π-π stacking of the fluorenyl groups and hydrogen bonding, that govern the self-assembly process.
The mechanism behind these transitions is believed to involve a reorganization of the molecular packing in response to thermal energy. The initial, kinetically trapped spherical structures can overcome an energy barrier with increased temperature, allowing them to rearrange into a more thermodynamically stable, ordered fibrous state. The controlled self-assembly of modified aromatic amino acids like this compound into well-defined shapes such as fibers and spheres is a subject of extensive study. chemrxiv.orgresearchgate.net
Similar phenomena have been observed with other N-terminally Fmoc-protected amino acids with tert-butyl side-chain protection, such as Fmoc-Thr(tBu)-OH and Fmoc-Ser(tBu)-OH. chemrxiv.org For instance, Fmoc-Thr(tBu)-OH self-assembles into spheres at lower concentrations, which transition to dumb-bell shapes at higher concentrations. chemrxiv.orgresearchgate.net Heating these structures induces further changes, with spheres turning into rods. chemrxiv.orgchemrxiv.org These findings collectively underscore the principle that subtle changes in environmental conditions can be used to control the supramolecular architecture of these peptide-based building blocks.
The following table summarizes the observed morphological transitions of this compound under different temperature conditions as reported in scientific literature.
| Compound | Condition | Observed Morphology |
| This compound | Room Temperature | Sphere-like structures researchgate.net |
| This compound | Heated (70°C) | Fiber-like structures researchgate.net |
Design of Novel Peptide-Based Materials
The predictable self-assembly and stimuli-responsive nature of this compound make it a valuable building block for the design of novel peptide-based materials, particularly hydrogels. researchgate.netchemrxiv.org These materials are of great interest for a wide range of biomedical and biotechnological applications due to their high water content, biocompatibility, and tunable mechanical properties. researchgate.net
The core principle behind using this compound in material design is its capacity for hierarchical self-assembly. The process is driven by a combination of hydrophobic interactions and π-π stacking from the Fmoc group, along with hydrogen bonding involving the amino acid backbone. nih.gov The tert-butyl (OtBu) protecting group on the tyrosine side chain enhances the hydrophobic character of the molecule, further promoting aggregation in aqueous environments and preventing unwanted side reactions during synthesis. nbinno.comcaymanchem.com
By controlling factors like concentration and temperature, researchers can fabricate materials with specific architectures. chemrxiv.org The transition from spherical to fibrous nanostructures, for example, is critical in the formation of the entangled fibrous network that constitutes a self-supporting hydrogel. researchgate.netresearchgate.net These supramolecular hydrogels have potential applications in areas such as:
Tissue Engineering: The fibrous scaffolds can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.gov
Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, allowing for their sustained and controlled release. nih.gov The stimuli-responsive nature of the assembly could be harnessed to trigger drug release in response to specific physiological cues like temperature. nih.gov
The design of these materials is not limited to single-component systems. This compound can be co-assembled with other peptide derivatives to create multi-component materials with hybrid properties. researchgate.netnih.gov This approach allows for fine-tuning of the material's characteristics, such as gel strength, porosity, and bioactivity, to suit specific applications. The simple fabrication process and the potential for creating complex, functional materials from minimalistic peptide building blocks make this a vibrant frontier in materials science. researchgate.netchemrxiv.org
The table below outlines key aspects of this compound that are leveraged in the design of new materials.
| Feature of this compound | Consequence for Material Design | Potential Application |
| Fmoc group | Promotes self-assembly via π-π stacking nih.gov | Hydrogel formation researchgate.net |
| Tyr(OtBu) moiety | Increases hydrophobicity, provides protection nih.govnbinno.com | Stable building block for synthesis nbinno.com |
| Stimuli-responsive assembly | Allows for tunable morphologies (e.g., sphere-to-fiber transition) researchgate.net | Smart materials, controlled release systems nih.gov |
Challenges and Mitigation Strategies in Fmoc Tyr Otbu Based Synthesis
Common Side Reactions in Fmoc Solid-Phase Peptide Synthesis Affecting Fmoc-Tyr-OtBu
While this compound is designed to prevent specific side reactions, its presence within a growing peptide chain does not make it immune to other common challenges inherent to Fmoc-SPPS.
Tyrosine Side-Chain Acylation
A primary reason for using a protecting group on the tyrosine side chain is to prevent acylation of the phenolic hydroxyl group. caymanchem.compeptide.com If tyrosine is incorporated without side-chain protection, its hydroxyl group can be acylated during subsequent coupling steps. peptide.combibliomed.org This reaction consumes the activated amino acid intended for chain elongation, leading to reduced coupling efficiency and the formation of undesired by-products. peptide.com
Although this O-acylation is often reversible under the standard basic conditions of Fmoc deprotection (e.g., treatment with piperidine), relying on this reversal is inefficient. peptide.comresearchgate.net The use of Fmoc-Tyr(tBu)-OH preemptively blocks the nucleophilic hydroxyl group, thus preventing this side reaction altogether and ensuring that the activated amino acids are used productively for peptide bond formation. peptide.comsapphire-usa.com
Oxidation of the Phenolic Hydroxyl Group
The phenol (B47542) functionality in the tyrosine side chain is susceptible to oxidation. semanticscholar.orgrsc.org Electrochemical oxidation can generate a phenoxonium ion, which can then react with the C-terminal amide carbonyl group. This leads to lactonization and subsequent hydrolysis, resulting in the cleavage of the peptide chain C-terminal to the tyrosine residue. rsc.org The use of N-bromosuccinimide (NBS) can also trigger oxidative bromination of the phenol ring, leading to a similar peptide bond rupture. rsc.org While the tBu protecting group on this compound offers significant protection against many reactions, harsh oxidative conditions should still be avoided to maintain the integrity of the peptide.
Substitution of the Hydroxyl Group
The hydroxyl group of tyrosine is a site for potential modification. In synthetic schemes, it can be intentionally or unintentionally replaced by other functional groups. For instance, studies have shown that replacing the hydroxyl group with halogens, nitro groups, or azides can lead to conformational changes in the peptide. nih.gov While these substitutions are often part of a deliberate strategy to probe structure-activity relationships, accidental substitution during synthesis is an undesirable side reaction. The stability of the tBu ether bond in this compound generally prevents such substitutions under standard SPPS conditions.
Aspartimide Formation (General SPPS Challenge)
Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly affecting sequences containing aspartic acid (Asp). iris-biotech.denih.gov This base-catalyzed intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an adjacent Asp residue. iris-biotech.de This is especially prevalent in Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn sequences. peptide.comnih.gov
The resulting succinimide (B58015) ring is unstable and can lead to several problematic by-products. sigmaaldrich.com It can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov Furthermore, the piperidine (B6355638) used for Fmoc deprotection can attack the aspartimide ring, forming piperidide adducts. iris-biotech.dechempep.com These side reactions reduce the yield of the target peptide and generate impurities that are often difficult to separate due to similar mass and chromatographic properties. iris-biotech.desigmaaldrich.com
| Side Reaction | Triggering Condition | Common Resulting By-products |
| Aspartimide Formation | Base-catalyzed (e.g., piperidine) | α- and β-aspartyl peptides, piperidide adducts, racemized products |
Incomplete Fmoc Deprotection and Deletion Peptides
The repetitive removal of the Nα-Fmoc protecting group is a critical step in SPPS. altabioscience.com Incomplete deprotection means that the N-terminal amine of the growing peptide chain is not fully liberated, preventing the subsequent amino acid from being coupled. chempep.comscielo.org.mx This results in the formation of "deletion peptides," which lack one or more amino acids from the target sequence.
A primary cause of incomplete deprotection is the aggregation of the peptide-resin, where the growing peptide chains fold and self-associate through hydrogen bonds. peptide.com This aggregation can physically block the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, especially in long or hydrophobic sequences. peptide.comscielo.org.mx
Strategies for Optimizing Reaction Conditions and Minimizing Side Reactions
To address the challenges outlined above, several strategies can be employed to optimize the synthesis process.
| Challenge | Mitigation Strategy | Details |
| Aspartimide Formation | Modify Deprotection Conditions | Add HOBt (0.1 M) to the piperidine deprotection solution. peptide.combiotage.com Use a weaker base like piperazine (B1678402) or morpholine. biotage.comresearchgate.net |
| Use Sterically Hindered Protecting Groups | Employ bulkier side-chain protecting groups for Asp, such as O-3-methylpent-3-yl (OMpe) or O-benzyloxymethyl (OBno). nih.govsigmaaldrich.combiotage.com | |
| Incomplete Fmoc Deprotection / Aggregation | Optimize Deprotection Reagent | Use a stronger base cocktail, such as adding DBU (1-2%) to the piperidine solution. iris-biotech.depeptide.com |
| Change Solvents | Switch to or add solvents known to disrupt aggregation, like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). peptide.com | |
| Employ Physical Disruption | Use sonication during reaction steps to break up resin aggregates. peptide.com | |
| Increase Temperature | Couple at a higher temperature to disrupt hydrogen bonds. peptide.com | |
| Use Chaotropic Agents | Add salts like LiCl or KSCN to the reaction mixture. peptide.com | |
| General Side Reactions | Use Potent Coupling Reagents | Employ highly active coupling reagents like HATU to ensure couplings go to completion, minimizing the opportunity for side reactions. chempep.com |
| Repeat Reaction Steps | If incomplete deprotection or coupling is suspected (e.g., via a positive Kaiser test), repeat the respective step. iris-biotech.dekilobio.com |
To mitigate aspartimide formation, one common approach is to modify the Fmoc deprotection conditions. Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can reduce the basicity and suppress succinimide ring formation. peptide.comchempep.combiotage.com Alternatively, using a weaker base such as piperazine can be effective, though it may require longer deprotection times. biotage.comresearchgate.net Another powerful strategy involves using alternative, more sterically hindered protecting groups for the aspartic acid side chain, which physically block the intramolecular cyclization. researchgate.net
For issues related to aggregation and incomplete deprotection, strategies focus on disrupting the inter-chain hydrogen bonds. This can be achieved by using stronger deprotection cocktails (e.g., with DBU), switching to solvents with higher disruption capacity like NMP or DMSO, applying sonication, or increasing the reaction temperature. peptide.com For particularly difficult sequences, incorporating backbone-protecting groups or using specialized resins like TentaGel can also be beneficial. peptide.com
Scavengers in Cleavage Mixtures
During the final cleavage step in Fmoc solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to remove the t-Butyl side-chain protecting group from the tyrosine residue. This process liberates highly reactive tert-butyl cations. thermofisher.comsigmaaldrich.comwpmucdn.com These cations can re-alkylate nucleophilic residues within the peptide sequence, with the indole (B1671886) ring of tryptophan being particularly susceptible. thermofisher.comsigmaaldrich.com The phenol side-chain of a deprotected tyrosine can also be a target for this alkylation. thermofisher.com
To prevent these modifications, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.com These scavengers effectively "trap" the carbocations before they can react with the peptide. sigmaaldrich.com The choice of scavenger depends on the peptide's amino acid composition. thermofisher.com
A widely used and effective, non-odorous cleavage mixture is Reagent B, which is particularly useful when trityl-based protecting groups are present. peptide.com Water is often included in cleavage cocktails to act as a scavenger for tert-butyl cations, which is especially important for peptides containing residues like Asp, Glu, Ser, Thr, and Tyr that utilize t-Butyl protection. wpmucdn.com For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, a more complex mixture like Reagent K is often employed as a general cleavage reagent. peptide.com
Table 1: Common Scavengers and Cleavage Cocktails
| Reagent/Cocktail | Composition | Primary Use/Targeted Residue Protection |
|---|---|---|
| Water (H₂O) | Added to TFA | Scavenges tert-butyl cations from tBu-protected Tyr, Ser, Thr, Asp, Glu. wpmucdn.com |
| Triisopropylsilane (TIS) | Component of Reagent B | General cation scavenger, effective substitute for odorous thiols. sigmaaldrich.compeptide.com |
| Phenol | Component of Reagents B & K | Protects Tyr and Trp residues. sigmaaldrich.compeptide.com |
| Thioanisole | Component of Reagent K | Scavenger for general use, especially with sensitive residues. peptide.com |
| Ethanedithiol (EDT) | Component of Reagent K | Effective scavenger for t-butyl cations and helps prevent Trp oxidation. sigmaaldrich.com |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2 v/v) | "Odorless" general cleavage, good for Trt-containing peptides. wpmucdn.compeptide.com |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). sigmaaldrich.compeptide.com |
Alternative Deprotection Reagents and Conditions
The standard Fmoc deprotection agent is a 20-50% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.net Piperidine serves a dual role: it acts as a base to abstract the acidic proton on the fluorene (B118485) ring, initiating the deprotection, and it scavenges the resulting dibenzofulvene (DBF) intermediate to prevent side reactions. acs.org However, prolonged exposure to strong bases can cause side reactions like aspartimide formation, especially in sequences containing aspartic acid. rsc.orgnih.goviris-biotech.de
To mitigate these issues, several alternative reagents and conditions have been explored.
Alternative Bases: A variety of other bases have been investigated for Fmoc removal, including piperazine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), morpholine, and pyrrolidine. researchgate.netacs.org DBU, for instance, removes the Fmoc group much faster than piperidine but is non-nucleophilic and does not scavenge the DBF byproduct, often necessitating the addition of piperidine for that purpose. peptide.com A combination of 5% piperazine and 2% DBU has been shown to be effective for difficult sequences. rsc.org
Greener Solvents: Research into replacing traditional SPPS solvents like DMF has highlighted alternatives such as N-butylpyrrolidinone (NBP) and γ-valerolactone. acs.org The solubility of common Fmoc-amino acid derivatives in these solvents makes them potentially viable for automated synthesis. acs.org
Optimization of Coupling Efficiency
The steric hindrance of this compound can sometimes lead to incomplete or slow coupling reactions, resulting in deletion sequences where the amino acid is missing from the final peptide. ajpamc.com Several strategies can be employed to optimize coupling efficiency.
Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimide (B86325) reagents are often used, more potent uronium/guanidinium salt-based reagents like HBTU, HATU, or HCTU are frequently employed for difficult couplings, including those involving sterically hindered residues like this compound. doi.orgresearchgate.net Propylphosphonic anhydride (B1165640) (T3P®) has also been explored as an efficient coupling reagent with low racemization rates. csic.es
Reaction Conditions: Extending the coupling time or performing "double couplings" (repeating the coupling step) can help drive the reaction to completion. doi.orgresearchgate.net The synthesis of a challenging peptide analog containing a bulky tyrosine replacement, HOTic, required extended coupling times. doi.org
Solvent Choice: The solvent can influence coupling efficiency. While DMF and NMP are standard, solvents like dimethyl sulfoxide (DMSO) have been used, sometimes in combination with NMP, for difficult sequences. doi.org
Purity and Quality Control of this compound Building Blocks
The purity of the this compound starting material is paramount, as any impurities can be incorporated into the growing peptide chain, leading to a complex mixture of final products that are difficult to purify.
Impact of Impurities on Peptide Synthesis
Impurities in Fmoc-amino acid building blocks can have significant consequences for the outcome of peptide synthesis. ajpamc.com
Deletion Sequences: If the building block has a lower purity, it may lead to incomplete coupling, resulting in truncated peptide impurities where one or more amino acids are missing. ajpamc.com
Insertion Sequences: The presence of dipeptides (e.g., Fmoc-Tyr-Tyr-OH) as an impurity can lead to the insertion of an extra amino acid into the desired sequence. ajpamc.com
Chain Termination: The presence of residual acetic acid, which can be difficult to detect by HPLC, can cause permanent capping of the peptide chain, halting further elongation. nih.gov
Racemization: The presence of the D-enantiomer of this compound will lead to the incorporation of the incorrect stereoisomer into the peptide, potentially affecting its structure and biological activity. The enantiomeric purity of commercial Fmoc-amino acids is expected to be greater than 99.0% enantiomeric excess (ee). phenomenex.com
One study demonstrated that purifying commercial Fmoc-amino acids, including Fmoc-Tyr(tBu)-OH, before their use in synthesizing the 29-amino acid peptide Glucagon increased the final crude peptide purity by over 15%. ajpamc.com
Analytical Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound. ajpamc.comsrlchem.com
Reversed-Phase HPLC (RP-HPLC): This is the most common method used to determine the chemical purity of the building block. ajpamc.comsrlchem.com It separates the main compound from impurities based on hydrophobicity. A typical specification for high-quality this compound is a purity of at least 98% by HPLC. srlchem.com
Chiral HPLC: To determine the enantiomeric purity (the ratio of the L- to the D-isomer), specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs have been shown to effectively separate the enantiomers of 19 common Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH, under reversed-phase conditions. phenomenex.comphenomenex.com This analysis is crucial as even small amounts of the D-enantiomer can compromise the final peptide's integrity. phenomenex.com
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry confirms the identity of the compound by measuring its molecular weight and can help identify unknown impurities. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the molecule. sigmaaldrich.com
Table 2: Analytical Specifications for this compound
| Parameter | Method | Typical Specification | Reference |
|---|---|---|---|
| Chemical Purity | RP-HPLC | ≥ 98% | srlchem.com |
| Enantiomeric Purity | Chiral HPLC | > 99.0% ee | phenomenex.com |
| Identity | Mass Spectrometry, NMR | Conforms to structure | nih.govsigmaaldrich.com |
| Appearance | Visual | White crystalline powder | srlchem.com |
| Melting Point | Melting Point Apparatus | 145 - 160°C | srlchem.com |
Future Directions and Emerging Trends in Fmoc Tyr Otbu Research
Green Chemistry Approaches in Fmoc-Tyr-OtBu Synthesis and Application
A significant push towards environmentally responsible practices is reshaping the synthesis and application of peptides, including those containing this compound. This "green chemistry" approach targets the reduction of hazardous substances and waste, making peptide production more sustainable. peptide.compeptide.com Key areas of focus include minimizing solvent use and developing more eco-friendly solid-phase peptide synthesis (SPPS) protocols. grammeroverview.comacs.org
Solvent Reduction Strategies
Traditional peptide synthesis, particularly SPPS, is notorious for its high consumption of solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are considered hazardous. researchoutreach.orgnih.gov Researchers are actively exploring several strategies to mitigate this environmental impact.
One promising approach is the complete elimination of washing steps during each amino acid addition cycle in SPPS. nih.gov This has been shown to reduce solvent waste by up to 95% and significantly shortens synthesis time. nih.gov Another strategy involves combining the coupling and deprotection steps into a single "in situ" process. peptide.comcsic.es For instance, after the coupling of an Fmoc-amino acid is complete, piperidine (B6355638) can be directly added to the reaction mixture to remove the Fmoc group, saving up to 75% of the solvent typically used for washing. peptide.com
The replacement of hazardous solvents with greener alternatives is also a major area of investigation. biotage.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone are being evaluated for their efficacy in SPPS. biotage.comacs.org Studies have shown that 2-MeTHF can yield high crude purity and low racemization. biotage.com Similarly, γ-valerolactone has been successfully used as a replacement for DMF in some SPPS applications. acs.org Researchers are also exploring novel solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), which have shown good resin-swelling properties and the ability to dissolve Fmoc-protected amino acids. tandfonline.com
Table 1: Green Solvents in Peptide Synthesis
| Solvent | Key Findings | Citations |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Provides high crude purity and low racemization potential. | biotage.com |
| γ-Valerolactone | Can replace DMF in SPPS; most Fmoc-amino acids are soluble at >0.1 M. | acs.org |
| N-Butylpyrrolidinone (NBP) | A suitable alternative to DMF for certain applications, though higher viscosity can be a challenge. | acs.org |
| Anisole/NOP Mixture | A green solvent mixture capable of solubilizing all Fmoc amino acids and swelling various resins. | tandfonline.com |
| Cyclopentyl methyl ether (CPME) | Evaluated as a less toxic alternative to DMF and NMP. | biotage.com |
Sustainable SPPS Protocols
Beyond solvent reduction, the development of entirely sustainable SPPS protocols is a key goal. This includes the use of TFA-free cleavage methods to detach the synthesized peptide from the solid support. opnme.com Trifluoroacetic acid (TFA) is a persistent environmental pollutant, and finding alternatives is a priority. opnme.com
Minimal-protection strategies are also gaining traction as a green chemistry approach. researchgate.netscribd.com This involves using amino acids with unprotected side chains, such as Fmoc-Arg, Fmoc-His, and Fmoc-Tyr, which can increase productivity and reduce the reliance on toxic solvents like TFA for deprotection. scribd.com
Furthermore, the development of water-based SPPS represents a significant leap towards sustainability. The use of a water-compatible protecting group, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, allows for peptide assembly in an aqueous medium, drastically reducing the need for organic solvents. sci-hub.se
Advancements in Automation and High-Throughput Synthesis
Automation has revolutionized peptide synthesis, enabling greater precision, efficiency, and throughput. grammeroverview.comcreative-peptides.com Modern automated peptide synthesizers can precisely control reaction conditions, including temperature and reagent addition, leading to the efficient synthesis of complex peptides with high purity. creative-peptides.com This has transformed peptide synthesis from a labor-intensive manual process to a highly automated workflow, significantly shortening timelines and improving product quality. creative-peptides.com
Recent advances in automated flow peptide synthesis (AFPS) have made it possible to rapidly synthesize whole proteins of up to 164 amino acids. acs.org This technology allows for the precise engineering of proteins, including the incorporation of unnatural amino acids and post-translational modifications. acs.org High-throughput screening techniques, facilitated by automation, have accelerated the discovery of peptide libraries and streamlined structure-activity relationship (SAR) studies. rroij.com
Computational Studies and Modeling of this compound Reactions
Computational modeling is becoming an increasingly vital tool in peptide chemistry. rroij.com It allows for the prediction of reaction feasibility and the analysis of reaction robustness, which is crucial for scaling up industrial processes. researchgate.net For instance, Density Functional Theory (DFT) computational studies can be used to compare the electronic properties and molecular structures of synthesized compounds. researchgate.net
In the context of this compound, computational models can help to understand and predict potential side reactions during synthesis. For example, modeling can elucidate the thermodynamics of side reactions involving coupling reagents like T3P® and impurities, helping to optimize reaction conditions and improve final product purity. csic.es Bayesian neural network models have achieved high accuracy in predicting the feasibility of chemical reactions, offering a powerful tool for navigating chemical spaces and designing robust industrial processes. researchgate.net
Integration with Novel Peptide Synthesis Technologies
The integration of this compound with novel synthesis technologies is expanding the possibilities of peptide chemistry. One such innovation is the use of Group Assisted Purification (GAP) reagents. researchgate.net This technology utilizes a C-terminally esterified linker conjugated to a diphenylphosphine (B32561) benzyl (B1604629) alcohol, allowing for a homogeneous solution-phase synthesis process that employs simple precipitation and extraction steps for purification. ambiopharm.com This approach combines the economic advantages of readily available Fmoc-tBu amino acid derivatives with the reduced waste generation of a solution-phase process. ambiopharm.com
Another emerging technology is native chemical ligation, which allows for the joining of unprotected peptide fragments. acs.org While this has seen significant progress in academia, its adoption in industry has been slower. acs.org These novel technologies, when combined with traditional Fmoc-SPPS, offer new pathways for creating complex and modified peptides.
Exploration of Novel Protecting Group Strategies for Tyrosine Derivatives
While the tert-butyl (tBu) group is a standard protection for the tyrosine side chain in Fmoc SPPS, researchers are continually exploring novel protecting groups to overcome its limitations and expand synthetic possibilities. nih.gov The choice of protecting group is crucial, as it must be stable throughout the synthesis but readily removable at the final step without damaging the peptide. bachem.com
One area of research focuses on minimizing the rearrangement to 3-alkyltyrosine during acidolysis, a known side reaction with some protecting groups. acs.org Novel silicon-based protective groups, such as the trimethylsilylethyl (TMSE) and dimethylphenylsilylethyl (DMPSE) groups, have been developed. nih.gov These silyl (B83357) groups show greater stability towards the acidic conditions used for Bpoc group removal compared to the t-butyl ether group and can be cleanly removed with neat TFA. nih.gov
Other strategies include the use of the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, which is resistant to nucleophiles, and the 3-pentyl (Pen) group, which is base-resistant. acs.org The development of azide-bearing protecting groups, such as the azidomethylene group, offers an orthogonal protection strategy, allowing for selective modification of the tyrosine hydroxyl group. google.com Furthermore, the synthesis of orthogonally protected iodotyrosine derivatives from Fmoc-Tyr(tBu)-OH opens up possibilities for further modifications, such as Suzuki-Miyaura cross-coupling to create bi-aryl tyrosine derivatives. researchgate.net
Q & A
Q. What are the standard protocols for synthesizing Fmoc-Tyr-OtBu, and how can purity be validated?
this compound is typically synthesized via Fmoc-protection of tyrosine followed by tert-butoxycarbonyl (OtBu) esterification. Purification is achieved using reverse-phase HPLC or flash chromatography. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification. Stability during synthesis should be monitored via thin-layer chromatography (TLC) to detect premature deprotection .
Q. Which solvents and conditions are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?
this compound is soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). For SPPS, a 0.1 M concentration in DMF is standard. The tert-butyl group enhances solubility in non-polar environments, but prolonged exposure to acidic conditions (e.g., during Fmoc deprotection with piperidine) may compromise ester stability. Pre-activation with coupling reagents like HBTU or HATU is recommended .
Q. How should researchers handle and store this compound to prevent degradation?
Store the compound desiccated at -20°C, protected from light and moisture. Prior to use, equilibrate to room temperature in a dry environment to avoid condensation. Degradation can be detected via HPLC by monitoring for free tyrosine or Fmoc-byproducts .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound across peptide sequences?
Coupling efficiency discrepancies often arise from steric hindrance or sequence-dependent aggregation. To address this:
- Perform kinetic studies using real-time NMR or FTIR to monitor reaction progress.
- Compare on-resin vs. solution-phase coupling efficiencies.
- Optimize by incorporating microwave-assisted synthesis or dual coupling cycles with alternative reagents (e.g., DIC/Oxyma). Cross-reference findings with published SPPS databases to identify sequence-specific trends .
Q. How can researchers optimize this compound’s stability under prolonged basic conditions during automated peptide synthesis?
The tert-butyl ester is susceptible to base-induced cleavage. Mitigation strategies include:
- Reducing piperidine exposure time during Fmoc deprotection (e.g., 20% piperidine in DMF for 2 × 2 minutes instead of 10 minutes).
- Substituting milder bases like 4-methylpiperidine.
- Introducing orthogonal protecting groups (e.g., Alloc) for critical residues. Validate stability via LC-MS after each deprotection cycle .
Q. What methodologies integrate computational modeling with experimental data to predict this compound’s reactivity in non-canonical peptide architectures?
Combine density functional theory (DFT) calculations to predict activation energies for coupling reactions with molecular dynamics (MD) simulations to model steric interactions in complex peptide folds. Validate predictions via:
Q. How should researchers address conflicting data on this compound’s compatibility with click chemistry in bioorthogonal labeling?
Contradictions may stem from solvent incompatibility or competing side reactions. To resolve:
- Screen solvents (e.g., mixtures of DMF and t-BuOH) to balance solubility and reaction kinetics.
- Use copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to avoid tert-butyl group oxidation.
- Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species. Cross-validate with LC-MS and 2D NMR for byproduct identification .
Methodological Frameworks for Rigorous Inquiry
- Experimental Design: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study on this compound’s photostability should define measurable outcomes (e.g., UV-Vis degradation kinetics) and ethical data reporting standards .
- Data Contradiction Analysis: Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. If coupling yields vary between batch syntheses, compare reagent lots, humidity levels, and instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
